molecular formula C23H22O7 B12200512 ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate

ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate

Cat. No.: B12200512
M. Wt: 410.4 g/mol
InChI Key: PQKDWLACOBZZSG-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety . The reaction conditions often include the use of palladium catalysts, such as PdCl2, and bases like cesium carbonate in solvents like toluene or dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it causes mitotic blockade and induces apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is unique due to its combination of a benzodioxole moiety, a methoxy group, and a chromene core

Biological Activity

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H18O5
  • Molecular Weight : 318.34 g/mol

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary data indicate that it possesses antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes key biological activities and their respective findings:

Activity Type IC50 Value (µM) Experimental Model Reference
Antioxidant25DPPH Assay
Anti-inflammatory30LPS-stimulated macrophages
Antimicrobial15Staphylococcus aureus

Case Studies

  • Antioxidant Study : A study conducted on human fibroblast cells showed that the compound effectively reduced oxidative stress markers, with an IC50 value of 25 µM in DPPH assays. This suggests a strong potential for therapeutic applications in oxidative stress-related conditions.
  • Anti-inflammatory Research : In vitro experiments using LPS-stimulated macrophages revealed that the compound significantly downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 30 µM, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : The compound exhibited notable antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 µM, suggesting its potential use in developing new antimicrobial agents.

Research Findings

Recent studies highlight the multifaceted biological activities of this compound:

  • Mechanistic Insights : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.
  • Inflammation Modulation : The anti-inflammatory effects are linked to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate

InChI

InChI=1S/C23H22O7/c1-4-6-13-9-15-18(11-17(13)26-3)30-22(23(25)27-5-2)20(21(15)24)14-7-8-16-19(10-14)29-12-28-16/h7-11H,4-6,12H2,1-3H3

InChI Key

PQKDWLACOBZZSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)OCC

Origin of Product

United States

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